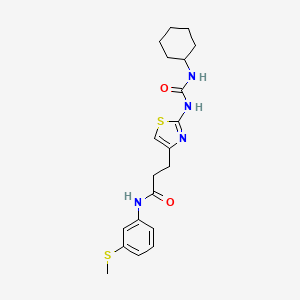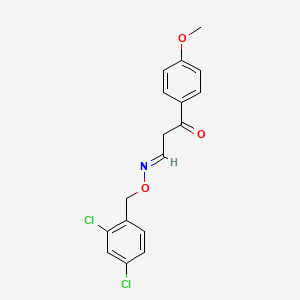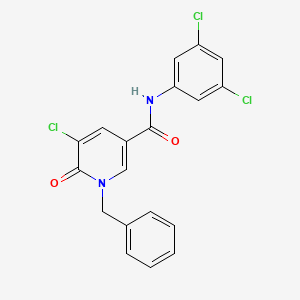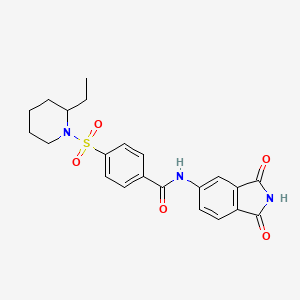
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound, also known as CPTH2, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has identified compounds with structural elements similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide, demonstrating potential anticancer activities. For example, a study on novel thiazole and 1,3,4-thiadiazole derivatives, incorporating a thiazole moiety, showed potent anticancer effects. These compounds were evaluated for their in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), highlighting the significance of thiazole derivatives in cancer research (Gomha et al., 2017).
Anticonvulsant Activity
Another area of application for compounds structurally related to the chemical of interest is in the development of anticonvulsant agents. A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, which were evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion, suggesting the potential of thiazole derivatives as anticonvulsant medications (Farag et al., 2012).
Enzyme Inhibition
Compounds similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide also exhibit potential as enzyme inhibitors. A novel series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential. These compounds showed promising activity against the enzyme, indicating potential applications in addressing conditions associated with urease activity, such as certain types of bacterial infections and the formation of kidney stones (Abbasi et al., 2020).
Hypoxia Markers in Tumor
Research into the development of tumor hypoxia markers has also utilized compounds structurally related to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide. A study on radioiodinated nitroimidazole analogues, for example, revealed that these compounds could accumulate in hypoxic tumor cells, offering a method for identifying tumor hypoxia, a condition that can influence tumor aggression and response to therapy (Li et al., 2005).
Eigenschaften
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-27-17-9-5-8-15(12-17)21-18(25)11-10-16-13-28-20(23-16)24-19(26)22-14-6-3-2-4-7-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCFWZOGVAQYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)

![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)


![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)

![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)